molecular formula C10H10N6 B12799695 N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine CAS No. 82501-08-4

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine

Cat. No.: B12799695
CAS No.: 82501-08-4
M. Wt: 214.23 g/mol
InChI Key: NYISXPWKXKIXMJ-UHFFFAOYSA-N
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Description

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and a pentaazaphenalen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pentaazaphenalen core, followed by the introduction of methyl groups and the amine functionality. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated compounds or other nucleophiles in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)amine
  • N,N-Dimethyl-N’-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine

Uniqueness

N,5-Dimethyl-1,3,4,6,9b-pentaazaphenalen-2-amine is unique due to its specific structural features, including the presence of multiple nitrogen atoms and the pentaazaphenalen core. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

82501-08-4

Molecular Formula

C10H10N6

Molecular Weight

214.23 g/mol

IUPAC Name

N,7-dimethyl-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,4,6,9,11-pentaen-3-imine

InChI

InChI=1S/C10H10N6/c1-6-12-7-4-3-5-8-14-9(11-2)15-10(13-6)16(7)8/h3-5H,1-2H3,(H,11,12,13,14,15)

InChI Key

NYISXPWKXKIXMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NC)N=C3N2C(=CC=C3)N1

Origin of Product

United States

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